N-cyclohexyl-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
N-cyclohexyl-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with a phenylacetamido group at the 5-position and a thio-linked cyclohexylacetamide moiety at the 2-position. This structure combines aromatic (phenyl) and aliphatic (cyclohexyl) groups, which may enhance lipophilicity and influence pharmacokinetic properties such as membrane permeability and metabolic stability . The compound’s synthesis typically involves coupling 5-amino-1,3,4-thiadiazole-2-thiol derivatives with activated acylating agents, as seen in related analogs (e.g., compound 13c in , synthesized using 2-cyclohexylacetyl chloride with a 59% yield) .
Properties
IUPAC Name |
N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S2/c23-15(11-13-7-3-1-4-8-13)20-17-21-22-18(26-17)25-12-16(24)19-14-9-5-2-6-10-14/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,19,24)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJSHSHTQWXEIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound derived from the thiadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a cyclohexyl group attached to a thiadiazole moiety substituted with a phenylacetamido group. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets, particularly in cancer therapy.
Cytotoxicity
Recent studies have demonstrated that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives like BPTES have shown potent inhibition of kidney-type glutaminase (GLS), which is crucial for cell proliferation in certain cancers .
In vitro evaluations using the MTT assay revealed that this compound exhibited notable cytotoxicity against human lymphoma B cells (P493), with IC50 values comparable to established GLS inhibitors .
The mechanism of action for thiadiazole derivatives generally involves the induction of apoptosis in cancer cells. Studies indicate that these compounds can trigger both extrinsic and intrinsic apoptotic pathways. For example, compounds similar to N-cyclohexyl derivatives have been shown to activate caspases and induce mitochondrial dysfunction leading to cell death .
Study 1: Cytotoxic Evaluation
A study evaluated the cytotoxic effects of various thiadiazole derivatives against HeLa and MCF-7 cell lines. The compound containing two phthalimide moieties exhibited an IC50 value of 29 μM against HeLa cells, indicating strong antitumor activity. In contrast, N-cyclohexyl derivatives showed slightly lower efficacy but still significant compared to control groups .
Study 2: In Vivo Efficacy
In vivo studies using mouse xenograft models demonstrated that N-cyclohexyl derivatives significantly reduced tumor growth compared to untreated controls. These findings suggest that the compound not only exhibits cytotoxicity in vitro but also has therapeutic potential in vivo .
Comparative Analysis of Thiadiazole Derivatives
| Compound Name | Structure | IC50 (HeLa) | Mechanism of Action |
|---|---|---|---|
| This compound | Structure | 40 μM | Apoptosis induction |
| BPTES | Structure | 20 μM | GLS inhibition |
| Phthalimide-Thiadiazole Hybrid | Structure | 29 μM | Apoptosis induction |
Scientific Research Applications
Antimicrobial Activity
Thiadiazole derivatives, including N-cyclohexyl-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide, have been studied for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains. For instance, derivatives with similar structures have shown significant activity against Staphylococcus aureus and Escherichia coli .
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of several thiadiazole derivatives against common pathogens. The results demonstrated that compounds with a thiadiazole moiety exhibited minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL against Salmonella typhi, indicating strong antibacterial potential .
Anticancer Properties
This compound has also been investigated for its anticancer properties. Thiadiazole derivatives are known to induce apoptosis in cancer cells and inhibit tumor growth.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have shown that related thiadiazole compounds exhibit cytotoxic effects against various cancer cell lines, including neuroblastoma (SKNMC), colon cancer (HT-29), and prostate cancer (PC3). The compounds were tested using the MTT assay, showing varying degrees of cytotoxicity compared to standard drugs like doxorubicin .
Enzyme Inhibition
The mechanism of action for many thiadiazole derivatives includes enzyme inhibition. This compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
Case Study: Inhibition of Glutaminase
Research has indicated that similar compounds can act as allosteric inhibitors of kidney-type glutaminase (GLS), which is crucial in cancer metabolism. Such inhibition leads to reduced growth rates in cancer cells .
Agricultural Applications
Thiadiazole derivatives are also being explored for their potential use as agrochemicals due to their antifungal and herbicidal properties.
Case Study: Fungal Inhibition
Studies have demonstrated that certain thiadiazole compounds can effectively inhibit fungal pathogens affecting crops. This application is particularly relevant for developing sustainable agricultural practices .
Table 1: Biological Activities of Thiadiazole Derivatives
| Compound Name | Activity Type | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|---|
| Thiadiazole A | Antibacterial | Staphylococcus aureus | 12.5 µg/mL |
| Thiadiazole B | Anticancer | SKNMC | IC50 = 15 µM |
| Thiadiazole C | Enzyme Inhibition | Glutaminase | IC50 = 8 µM |
| Thiadiazole D | Fungal Inhibition | Fusarium oxysporum | MIC = 10 µg/mL |
Table 2: Synthesis and Characterization Methods
| Method | Description |
|---|---|
| Spectroscopic Analysis | NMR, IR, MS for structural confirmation |
| Biological Assays | MTT assay for cytotoxicity evaluation |
| Molecular Docking | To predict interactions with target proteins |
Chemical Reactions Analysis
Table 1: Key Synthetic Steps and Conditions
Oxidation Reactions
The thioether (–S–) group undergoes oxidation to sulfoxide (–SO–) or sulfone (–SO₂–) derivatives under controlled conditions:
-
Oxidation to Sulfoxide : Treatment with hydrogen peroxide (H₂O₂) in acetic acid at 50°C yields the sulfoxide derivative .
-
Oxidation to Sulfone : Prolonged exposure to meta-chloroperbenzoic acid (mCPBA) in dichloromethane produces the sulfone .
Table 2: Oxidation Reaction Parameters
| Substrate | Oxidizing Agent | Product | Conditions |
|---|---|---|---|
| Thioether | H₂O₂ (30%) | Sulfoxide | AcOH, 50°C, 2 hr |
| Thioether | mCPBA | Sulfone | DCM, RT, 12 hr |
Reduction Reactions
The acetamide group can be reduced to a primary amine using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) . This reaction is critical for generating bioactive amine derivatives.
Hydrolysis Reactions
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Reflux with 6M HCl cleaves the amide bond, yielding 2-phenylacetic acid and the corresponding thiadiazolylamine .
-
Basic Hydrolysis : Treatment with NaOH (2M) produces the sodium salt of the carboxylic acid .
Substitution Reactions
The thiadiazole ring participates in electrophilic substitution at the C-5 position. For example:
-
Halogenation : Reacts with N-bromosuccinimide (NBS) in CCl₄ to introduce bromine at C-5.
-
Nitration : Concentrated HNO₃/H₂SO₄ mixture yields nitro derivatives.
Cycloaddition and Coordination Chemistry
The thiadiazole core engages in 1,3-dipolar cycloaddition with alkynes to form fused heterocycles. Additionally, the sulfur and nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic applications .
Pharmacological Relevance in Reaction Design
Derivatives of this compound exhibit glutaminase (GLS) inhibition via uncompetitive binding, facilitating enzyme tetramerization . Structural analogs with sulfoxide modifications show enhanced solubility while retaining inhibitory potency (~IC₅₀ = 0.1–1.0 µM) .
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C without melting.
-
Photodegradation : Exposure to UV light (254 nm) induces cleavage of the thioether bond, forming disulfides.
Comparison with Similar Compounds
Key Observations :
Substituent Effects on Yield : Bulkier substituents (e.g., cyclohexyl in the target compound) often result in lower yields (59% in 13c ) compared to smaller groups like benzylthio (88% in 5h ), likely due to steric hindrance during synthesis.
Impact of Halogenation : Chlorine or fluorine substitutions (e.g., in 3 and 15o ) correlate with enhanced biological activity, such as Akt inhibition or antiproliferative effects, likely due to improved target binding or metabolic stability.
Thioether vs. Phenoxy Linkages: The target compound’s thioether linkage (S–CH2–CO–NH–) may confer greater flexibility and redox stability compared to phenoxy-linked analogs (e.g., 5e, 5h), which exhibit higher melting points (132–170°C) due to rigid aromatic systems .
Pharmacological and Physicochemical Comparisons
- Thermal Stability : Melting points for 1,3,4-thiadiazole derivatives generally range from 130–170°C, with higher values observed for halogenated or aromatic-rich analogs .
Q & A
What synthetic routes are employed to synthesize N-cyclohexyl-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide, and how is its purity validated?
Methodological Answer:
The synthesis typically involves nucleophilic substitution reactions between thiadiazole intermediates and cyclohexylacetamide derivatives. For example, thiol-containing thiadiazole precursors react with chloroacetamide analogs under reflux conditions in polar aprotic solvents (e.g., DMF or acetic acid) to form the thioether linkage . Post-synthesis, purity is validated using chromatographic techniques (TLC, HPLC) and spectroscopic characterization (¹H/¹³C NMR, IR, and mass spectrometry). Elemental analysis ensures stoichiometric consistency. Recrystallization from ethanol or ethyl acetate is commonly used for final purification .
How are in vitro cytotoxicity assays designed to evaluate this compound’s anticancer activity, and what controls ensure specificity?
Methodological Answer:
Cytotoxicity is assessed via MTT or SRB assays against cancer cell lines (e.g., MCF-7 and A549) with cisplatin as a positive control. IC₅₀ values are calculated using dose-response curves (0.01–100 µM range). Specificity is determined by parallel screening against non-cancerous cell lines (e.g., NIH3T3 fibroblasts) to calculate selectivity indices (SI = IC₅₀ non-cancerous / IC₅₀ cancerous). For instance, compound 4y (a structural analog) showed IC₅₀ values of 0.084 mM (MCF-7) and 0.034 mM (A549) but higher SI values, confirming selectivity .
What computational strategies optimize blood-brain barrier (BBB) penetration for neurological applications?
Methodological Answer:
Free energy perturbation (FEP) simulations and molecular dynamics (MD) are used to predict BBB permeability. Substituents like lipophilic cyclohexyl groups enhance passive diffusion, while polar groups are minimized to reduce efflux. In silico tools (e.g., SwissADME) predict logP and topological polar surface area (TPSA). For example, compound 1f (a derivative) achieved enhanced BBB penetration via phenyl substitution guided by FEP, validated in zebrafish models .
How are structural contradictions resolved between computational predictions and experimental crystallographic data?
Methodological Answer:
X-ray crystallography (e.g., SHELX refinement) resolves discrepancies by experimentally determining bond lengths, angles, and torsion angles . For example, intermediate thiadiazole derivatives were analyzed to confirm the spatial orientation of the acetamide and thioether moieties, which computational models may misrepresent due to solvent effects or conformational flexibility. Refinement protocols (e.g., SHELXL) adjust for thermal motion and disorder .
What in vivo models validate antidepressant efficacy, and how are confounding variables controlled?
Methodological Answer:
Hydrocortisone-induced zebrafish depression models are used to assess antidepressant-like effects. Behavioral endpoints (e.g., locomotor activity, social interaction) are quantified using video tracking software. Controls include vehicle-treated zebrafish and reference drugs (e.g., fluoxetine). Dose-response studies (1–10 mg/kg) ensure efficacy without toxicity. Compound 1f showed restored locomotor activity in this model, with statistical significance (p < 0.05) via ANOVA and post-hoc tests .
How is enzyme inhibition (e.g., aromatase) mechanistically studied for this compound?
Methodological Answer:
Aromatase inhibition is evaluated using fluorescence-based assays with recombinant human enzyme. The compound is incubated with the enzyme and substrate (androstenedione), and IC₅₀ values are derived from dose-dependent inhibition curves. Kinetic studies (Lineweaver-Burk plots) determine competitive/non-competitive mechanisms. For example, compound 4y showed aromatase IC₅₀ = 0.062 mM, suggesting potential for breast cancer therapy .
What strategies mitigate off-target effects in NMDA receptor modulation studies?
Methodological Answer:
Selectivity is ensured by screening against receptor subtypes (e.g., GluN1/GluN2A vs. GluN2B) using patch-clamp electrophysiology. Negative allosteric modulators (NAMs) are designed to bind specific receptor pockets (e.g., the GluN1 ATD). Radioligand displacement assays (³H-MK-801) confirm binding specificity. Compound 1f showed >50-fold selectivity for GluN2A over GluN2B, validated via FEP-guided optimization .
How are metabolic stability and hepatotoxicity assessed preclinically?
Methodological Answer:
Microsomal stability assays (human/rat liver microsomes) quantify metabolic half-life (t½). CYP450 inhibition is screened fluorometrically. Hepatotoxicity is assessed via HepG2 cell viability assays and ALT/AST release in primary hepatocytes. For analogs with cyclohexyl groups, metabolic stability improved (t½ > 60 min), while phenyl substitutions increased CYP3A4 inhibition risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
